N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-methyl-4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-16-8-10-18(11-9-16)26(24,25)22-14-12-21(13-15-22)19(23)20(2)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHSOUQQISOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Cyclization of Aniline and Bis-(2-Chloroethyl)Amine Hydrochloride
The foundational step for N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide involves synthesizing the piperazine ring. A solvent-free method, as described in CN103980229A, utilizes aniline and bis-(2-chloroethyl)amine hydrochloride heated to 160–250°C. This approach avoids solvent waste and achieves cyclization via fusion, producing N-phenylpiperazine hydrochloride with 75–80% yield. For instance, heating 100 kg of aniline with 230–305 kg of bis-(2-chloroethyl)amine hydrochloride at 190°C for 3 hours yielded 136–139 kg of N-phenylpiperazine after alkaline workup and distillation.
Table 1: Cyclization Reaction Optimization
| Molar Ratio (Aniline:Bis-(2-Cl-Et)Amine·HCl) | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 1.0:1.0 | 190 | 78.1 | 99.1 |
| 1.0:1.2 | 190 | 79.6 | 99.4 |
| 1.0:1.4 | 190 | 79.8 | 99.3 |
Key variables include:
-
Molar ratio : Excess bis-(2-chloroethyl)amine hydrochloride (1.2–1.4 equivalents) maximizes yield.
-
Temperature : Reactions at 180–200°C balance reaction rate and byproduct formation.
Functionalization of the Piperazine Core
Carboxamide Installation at the 1-Position
The carboxamide group is introduced via nucleophilic substitution or coupling reactions. In piperazinylquinoxaline derivatives, microwave-assisted reactions between 2-chloro-3-arylsulfonylquinoxalines and carbamoylpiperidines achieved 60–70% yields. Adapting this, N-phenylpiperazine could react with carbamoyl chloride derivatives under microwave irradiation (80°C, 10 minutes) to install the carboxamide moiety.
N-Methylation and N-Phenylation
Selective methylation of the remaining secondary amine employs methyl iodide and sodium hydride in DMF, as demonstrated in US20040242879A1. Adding 1.1–1.2 equivalents of methyl iodide to N-phenylpiperazine at 10–25°C for 1 hour yields 1-methyl-3-phenylpiperazine with minimal isomers. Catalytic hydrogenation (5% Pd/C, 80–100 psi H₂) removes benzyl protecting groups if used.
Integrated Synthetic Pathways
Route A: Sequential Functionalization
Table 2: Comparative Yields for Route A
Route B: Concurrent Functionalization
Alternative approaches may combine steps to reduce purification. For example, introducing the tosyl and carboxamide groups in one pot using a bifunctional reagent remains unexplored but could leverage urea or carbodiimide coupling agents.
Purification and Scalability
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
Chemical Properties and Structure
N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is characterized by its unique structure, which includes:
- Piperazine ring : A six-membered heterocyclic compound that plays a crucial role in biological activity.
- Tosyl group : A sulfonyl group that enhances the compound's reactivity and solubility.
- Methyl and phenyl substituents : These groups contribute to the compound's pharmacological properties.
The molecular formula is with a molecular weight of approximately 346.44 g/mol.
Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study:
A study assessed the compound's efficacy against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value suggesting potent activity compared to standard chemotherapeutic agents .
Neurological Applications
The compound has been investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in pain management and anxiety disorders.
Case Study:
In animal models, this compound demonstrated analgesic properties through the inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids. This mechanism suggests potential applications in treating chronic pain conditions .
Antimicrobial Effects
Preliminary investigations indicate that this compound possesses antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Summary Table: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These findings suggest its potential as a therapeutic agent in treating infections .
Synthetic Approaches
The synthesis of this compound can be achieved through several methodologies, including:
- Refluxing piperazine derivatives with tosyl chloride : This method allows for the introduction of the tosyl group effectively.
- Use of coupling reagents : Employing agents such as EDC or DCC facilitates the formation of the amide bond between piperazine and carboxylic acids.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural relatives can be categorized based on substituent variations:
N-Aryl Piperazine Carboxamides
- N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) :
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :
Key Insight : Electron-withdrawing substituents (e.g., Cl, F) enhance thermal stability (higher melting points) but may reduce solubility.
Tosyl-Containing Derivatives
- N-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (CAS 899949-15-6) :
- N-(2-((4-Ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (CAS 899949-00-9): Substituents: Tosyl, 4-ethylphenyl, methyl. Molecular Weight: 458.6 g/mol .
Hybrid and Complex Derivatives
- 4-(4-{[N-(3-Fluorobenzoyl)-N-(propan-2-yl)glycyl]amino}phenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide: Substituents: Fluorobenzoyl, methoxyphenyl, glycyl. Likely tailored for targeted binding due to peptidomimetic features .
- N-(4-Ethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide :
- Substituents: Ethylphenyl, fluorobenzyl.
- Enhanced lipophilicity from benzyl groups may improve CNS penetration .
Biological Activity
N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a methyl group, a phenyl group, and a tosyl group at the 4-position. This structural arrangement is crucial for its interaction with biological targets. The presence of the tosyl group enhances lipophilicity and may influence the compound's ability to penetrate biological membranes.
Inhibition of Enzymatic Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : This compound has been studied for its inhibitory effects on MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. Inhibitors of these enzymes are explored for potential treatments of neurodegenerative diseases. For instance, similar compounds have shown IC50 values ranging from 1.19 to 3.87 µM against MAO-B, indicating promising activity in this area .
- Cholinesterases : The compound's structural features suggest potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neuropharmacology. Compounds with similar piperazine scaffolds have demonstrated dual inhibitory activity against these targets .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Antiproliferative Activity
In studies investigating antiproliferative properties, compounds related to this compound have shown low micromolar to nanomolar potency against various cancer cell lines. For example:
- Quinoxaline Derivatives : Compounds with similar piperazine structures demonstrated significant antiproliferative effects across five human cancer cell lines, suggesting that modifications in the piperazine scaffold can lead to enhanced biological activity .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. In silico studies indicate that derivatives can penetrate the blood-brain barrier (BBB), making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine core modified with a tosyl group (4-tosylpiperazine) can react with methylphenyl carbamoyl chloride under reflux in aprotic solvents (e.g., THF or DMF) with a base like KCO . Yields depend on solvent polarity, temperature (typically 60–100°C), and stoichiometric ratios. Side reactions, such as over-tosylation or carboxamide hydrolysis, may reduce purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
| Reaction Step | Conditions | Yield |
|---|---|---|
| Tosylation of piperazine | TsCl, DCM, 0°C → RT, 12h | 85–90% |
| Carboxamide coupling | DMF, KCO, 80°C, 6h | 70–75% |
Q. Which spectroscopic and crystallographic methods are essential for confirming structural integrity?
- Answer :
- NMR : H and C NMR confirm substituent positions (e.g., methyl, phenyl, tosyl groups). Aromatic protons appear at δ 7.2–7.8 ppm, while methyl groups resonate at δ 2.3–3.1 ppm .
- XRPD : X-ray powder diffraction identifies crystalline phases. For example, piperazine derivatives with chair conformations show characteristic peaks at 2θ = 10–30° .
- TGA/DSC : Thermal stability analysis (e.g., decomposition >200°C) confirms absence of solvent residues .
Q. How does solubility in polar vs. nonpolar solvents affect experimental design?
- Answer : The compound’s solubility is influenced by the tosyl (polar sulfonyl) and phenyl (nonpolar) groups. It dissolves in DMSO or DMF (polar aprotic) but is poorly soluble in water. For biological assays, DMSO stock solutions (10 mM) diluted in buffer (<1% DMSO) minimize solvent interference .
Advanced Research Questions
Q. What strategies optimize regioselectivity during piperazine functionalization to avoid byproducts?
- Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block the piperazine nitrogen not targeted for tosylation .
- Catalysis : Pd-catalyzed cross-coupling minimizes unwanted substitutions. For example, Buchwald-Hartwig amination ensures selective aryl group attachment .
- Kinetic Control : Low temperatures (0–5°C) slow competing reactions, favoring mono-substitution .
Q. How do crystallographic data (e.g., hydrogen bonding, conformation) correlate with biological activity?
- Answer : Piperazine rings in chair conformations (confirmed via X-ray crystallography) enhance stability in enzyme binding pockets. For example, N–H⋯O hydrogen bonds between the carboxamide and kinase active sites (e.g., in kinase inhibitors) improve binding affinity . Structural analogs with boat conformations show reduced activity due to steric clashes .
Q. What methodologies resolve contradictions in enzyme inhibition data across studies?
- Answer :
- Assay Validation : Use standardized protocols (e.g., IC determination via fluorescence polarization) to reduce variability .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., sulfoxide derivatives) that may exhibit off-target effects .
- Structural Analog Comparison : Compare inhibition profiles of derivatives (e.g., tosyl vs. mesyl groups) to isolate pharmacophore contributions .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Answer :
- ADMET Prediction : Tools like SwissADME predict logP (optimal 2–3), BBB permeability, and CYP450 interactions. For instance, replacing the phenyl group with a pyridinyl moiety reduces logP from 3.5 to 2.8, enhancing solubility .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Asp86 in α-glucosidase) to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly in literature (50–90%) for similar routes?
- Answer :
- Impurity Profiles : Residual moisture in solvents hydrolyzes carboxamide intermediates. Karl Fischer titration ensures solvent dryness (<50 ppm HO) .
- Catalyst Degradation : Palladium catalysts (e.g., Pd(OAc)) deactivate if stored improperly. Freshly prepared catalysts improve coupling efficiency .
Methodological Tables
Table 1 : Key Characterization Data for this compound Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
